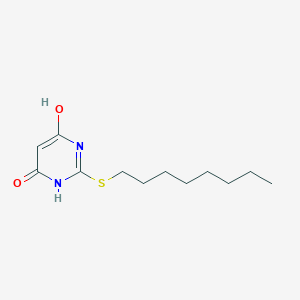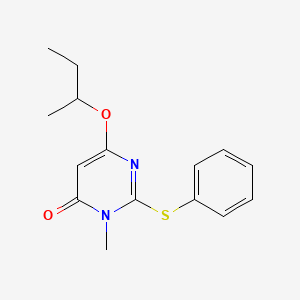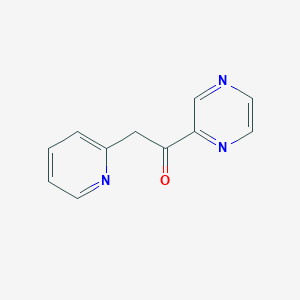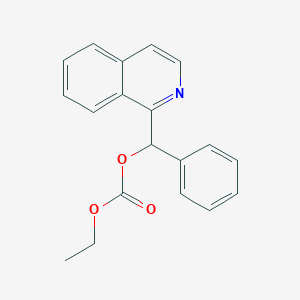
3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one: is a heterocyclic compound that features a pyrimidine ring fused with a thiazolidinone moiety and a styryl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via a cyclization reaction involving a suitable precursor such as a β-diketone or β-ketoester.
Styryl Group Addition: The styryl group is usually introduced through a Knoevenagel condensation reaction between the thiazolidinone derivative and a benzaldehyde derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as magnesium oxide nanoparticles can be employed to enhance reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .
Biology
Biologically, this compound has shown promise as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens. It has also been investigated for its antiviral properties, particularly against RNA viruses .
Medicine
In medicine, this compound has been studied for its anticancer potential. It has demonstrated cytotoxic activity against various cancer cell lines, making it a candidate for further drug development .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable intermediate in the synthesis of bioactive compounds .
Mécanisme D'action
The mechanism of action of 3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In cancer cells, it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Thiazolidinone Derivatives: Compounds with the thiazolidinone moiety also show antimicrobial and anticancer properties.
Styryl Derivatives:
Uniqueness
3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one is unique due to the combination of its three distinct functional groups, which confer a wide range of biological activities and reactivity. This makes it a versatile compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C15H13N3OS |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-[(E)-2-phenylethenyl]-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13N3OS/c19-13-11-20-14(8-7-12-5-2-1-3-6-12)18(13)15-16-9-4-10-17-15/h1-10,14H,11H2/b8-7+ |
Clé InChI |
GUPBVBPNZNSLRK-BQYQJAHWSA-N |
SMILES isomérique |
C1C(=O)N(C(S1)/C=C/C2=CC=CC=C2)C3=NC=CC=N3 |
SMILES canonique |
C1C(=O)N(C(S1)C=CC2=CC=CC=C2)C3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12911564.png)




![1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole](/img/structure/B12911579.png)





